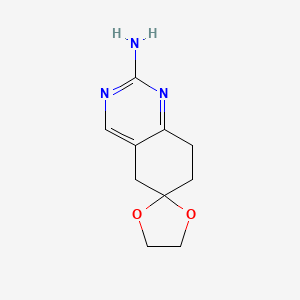

2-Amino-7,8-dihydro-6(5H)quinazolinone ethylene ketal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-7,8-dihydro-6(5H)quinazolinone ethylene ketal is a chemical compound . It is of interest in the field of medicinal chemistry .

Synthesis Analysis

Quinazolinone derivatives, such as 2-Amino-7,8-dihydro-6(5H)quinazolinone ethylene ketal, are often synthesized through condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . For example, Quinazolin-4 (3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-7,8-dihydro-6(5H)quinazolinone ethylene ketal include its molecular formula, molecular weight, and other properties .Aplicaciones Científicas De Investigación

Pharmacological Research

Quinazolinone derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities. They have been studied for their potential as antibacterial , antifungal , antiviral , and anticancer agents . The spirocyclic quinazolinone structure of the compound could be explored for its interaction with various biological targets, potentially leading to the development of new therapeutic agents.

Green Chemistry Synthesis

The synthesis of quinazolinone derivatives can be achieved through electrochemical methods in an aqueous medium, which is a more environmentally friendly approach . This method reduces the use of harmful chemicals and solvents, aligning with the principles of green chemistry.

Biological Activity Profiling

Quinazolinones exhibit a broad spectrum of biological activities. They have been identified as potential treatments for conditions such as antimalarial , antimicrobial , antitubercular , anticonvulsant , and anticancer . Research into the specific compound could reveal new biological activities and therapeutic applications.

Masked Amino Acid Synthesis

In the field of organic synthesis, spirocyclic quinazolinones can be used as masked amino acids . These compounds can undergo various transformations to reveal the amino acid functionality, which is valuable in peptide synthesis and drug design .

Catalysis

The compound’s structure suggests potential utility in catalysis, particularly in tandem reactions where multiple transformations are achieved in a single operational step. This could streamline synthetic processes in pharmaceutical manufacturing .

Direcciones Futuras

Quinazolinone and quinazolinone derivatives, such as 2-Amino-7,8-dihydro-6(5H)quinazolinone ethylene ketal, have received significant attention due to their widely and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules of physiological significance and pharmacological utility . Therefore, these compounds, with further modification, can be considered as potent antiproliferative agents .

Propiedades

IUPAC Name |

spiro[1,3-dioxolane-2,6'-7,8-dihydro-5H-quinazoline]-2'-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-9-12-6-7-5-10(14-3-4-15-10)2-1-8(7)13-9/h6H,1-5H2,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIOGMVHOVSZEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC3=CN=C(N=C31)N)OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7',8'-dihydro-5'H-spiro[1,3-dioxolane-2,6'-quinazoline]-2'-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-tert-butyl-5-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B3002328.png)

![N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B3002331.png)

![N-(3-chloro-4-methylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3002332.png)

![2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol](/img/structure/B3002334.png)

![Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B3002340.png)

![2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid](/img/structure/B3002342.png)

![(2S,4R)-1-((S)-2-(3-(3-((S)-2-(((7-(8-Chloronaphthalen-1-yl)-4-((S)-3-(cyanomethyl)-4-(2-fluoroacryloyl)piperazin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)pyrrolidin-1-yl)propoxy)propanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B3002343.png)

![(Z)-2-(4-ethylphenyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide](/img/structure/B3002350.png)